molecular formula C10H17N3O2 B2544805 1-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol CAS No. 1250111-68-2

1-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol

カタログ番号: B2544805
CAS番号: 1250111-68-2
分子量: 211.265
InChIキー: MHRDFMVULBQHFO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Product Overview 1-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol is a synthetic chemical compound with the molecular formula C 10 H 17 N 3 O 2 and a molecular weight of 211.26 g/mol . Its CAS registry number is 1250111-68-2 . This molecule is characterized by a piperidin-3-ol scaffold linked via a methylene group to a 3-ethyl-1,2,4-oxadiazole ring, a structure that classifies it as a valuable heterocyclic building block in medicinal and synthetic chemistry. Physicochemical Properties The compound has a calculated LogP of 0.8, indicating moderate hydrophobicity . It features a polar surface area of approximately 62 Ų and possesses four hydrogen bond acceptors and one hydrogen bond donor, which can influence its solubility and binding characteristics . The structure contains two rings and three rotatable bonds . Research Applications While specific biological targets or mechanisms of action for this exact compound are not detailed in the literature retrieved, its molecular structure provides strong indications of its research utility. The 1,2,4-oxadiazole moiety is a well-known pharmacophore in drug discovery due to its metabolic stability and ability to participate in hydrogen bonding . Compounds featuring this heterocycle are frequently investigated for a range of pharmacological activities. The piperidine ring is a common scaffold found in molecules active in the central nervous system. Therefore, 1-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol serves as a versatile chemical intermediate for the synthesis of more complex molecules, particularly in the construction of compound libraries for high-throughput screening and in the development of potential therapeutic agents. Note This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

特性

IUPAC Name

1-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2/c1-2-9-11-10(15-12-9)7-13-5-3-4-8(14)6-13/h8,14H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHRDFMVULBQHFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)CN2CCCC(C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol typically involves the cyclization of appropriate precursors. One common method includes the reaction of piperidine derivatives with ethyl-substituted oxadiazole intermediates under controlled conditions. The reaction is often carried out in the presence of catalysts such as p-toluenesulfonic acid and zinc chloride to enhance yield and selectivity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions.

化学反応の分析

Types of Reactions

1-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the oxadiazole ring can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions include various substituted oxadiazole derivatives, which can be further utilized in the synthesis of more complex molecules.

科学的研究の応用

Antimicrobial Activity

Research has shown that derivatives of oxadiazoles exhibit significant antimicrobial properties. A study on various oxadiazole derivatives demonstrated their effectiveness against Staphylococcus aureus and Escherichia coli, with some compounds showing promising results in inhibiting fungal strains like Candida albicans . The mechanism of action is believed to involve interference with microbial cell wall synthesis or disruption of cellular processes.

Case Study 1: Synthesis and Biological Evaluation

A series of piperidine derivatives incorporating oxadiazole moieties were synthesized and evaluated for their antibacterial activity. The synthesized compounds were characterized using NMR and mass spectrometry. The biological assays indicated that several compounds exhibited potent antibacterial activity, with minimum inhibitory concentrations (MIC) significantly lower than those of standard antibiotics .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to understand the interactions between synthesized oxadiazole derivatives and target proteins. For instance, compounds were docked against bacterial enzymes to predict binding affinities and elucidate potential mechanisms of action. The results indicated favorable interactions with active sites, suggesting that these compounds could serve as lead molecules for further drug development .

Pharmacological Applications

The pharmacological potential of 1-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol extends beyond antimicrobial activity. Compounds containing piperidine and oxadiazole structures have been explored for their roles in:

  • Anticancer Activity : Some derivatives have shown cytotoxic effects against cancer cell lines.
  • Anti-inflammatory Effects : Research indicates potential anti-inflammatory properties, making them candidates for treating inflammatory diseases.
  • Neuroprotective Properties : Certain piperidine derivatives are being investigated for their effects on neurodegenerative conditions.

作用機序

The mechanism by which 1-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The oxadiazole ring is known to interact with various biological targets, contributing to its bioactivity .

類似化合物との比較

Chemical Identity :

  • IUPAC Name : 1-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol
  • Molecular Formula : C₁₀H₁₇N₃O₂
  • Molecular Weight : 211.26 g/mol
  • CAS Number : 1250111-68-2
  • SMILES : CCc1nc(CN2CCCC(C2)O)on1
  • Key Features: A piperidin-3-ol scaffold linked via a methyl group to a 3-ethyl-1,2,4-oxadiazole ring.

Applications : Primarily serves as a building block in medicinal chemistry for designing modulators of biological targets (e.g., GPCRs, enzymes) due to its balanced lipophilicity and hydrogen-bonding capacity .

Comparison with Structurally Similar Compounds

SLP7111228

  • Structure : (S)-2-((3-(4-octylphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrrolidine-1-carboximidamide hydrochloride.
  • Key Differences :
    • Replaces the piperidine ring with a pyrrolidine group.
    • The oxadiazole ring is substituted with a lipophilic 4-octylphenyl group instead of ethyl.
  • Pharmacological Profile :
    • Target : Sphingosine kinase 1 (SphK1) inhibitor with a Ki of 48 nM.
    • Potency : Higher selectivity for SphK1 over SphK2 due to the bulky octylphenyl group enhancing hydrophobic interactions .

V-0219 (Compound 9)

  • Structure : 4-{[1-({3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-3-yl]methyl}morpholine.
  • Key Differences :
    • Substitutes the ethyl group on oxadiazole with a 4-(trifluoromethyl)phenyl moiety.
    • Incorporates a morpholine ring instead of the hydroxylated piperidine.
  • Pharmacological Profile: Target: Positive allosteric modulator (PAM) of GLP-1R. Potency: Subnanomolar activity in insulin secretion assays, attributed to enhanced electronic effects from the trifluoromethyl group and morpholine’s conformational rigidity .

Spirocyclic Oxadiazole Derivatives (e.g., Compound 1)

  • Structure : 9-(5-nitro-2-furoyl)-4-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]-1-oxa-9-aza-spiro[5.5]undecane.
  • Key Differences :
    • Features a spirocyclic system combining oxadiazole and nitrofuran warheads.
    • Replaces ethyl with pyridinyl substituents.
  • Pharmacological Profile :
    • Target : Antitubercular agent.
    • Potency : MIC of 1.6 µg/mL against Mycobacterium tuberculosis H37Rv, driven by synergistic effects of the spirocycle and nitro group .

CAS 1036454-35-9

  • Structure : 2-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine.
  • Key Differences :
    • Lacks the hydroxyl group on the piperidine ring.
    • Directly links the oxadiazole to the piperidine nitrogen.
  • Applications : Structural simplicity may favor CNS-targeting applications due to increased blood-brain barrier permeability .

Structure-Activity Relationship (SAR) Insights

Structural Feature Impact on Activity Example Compounds
Ethyl on Oxadiazole Balances lipophilicity and steric bulk; moderate potency across targets. Target compound, CAS 1036454-35-9
Aromatic Substitutions Enhances target affinity (e.g., trifluoromethylphenyl in V-0219 improves GLP-1R binding). V-0219, SLP7111228
Heterocyclic Modifications Piperidine hydroxylation increases polarity (target compound) vs. morpholine’s rigidity (V-0219). Target compound vs. V-0219
Spirocyclic Frameworks Improves metabolic stability and target engagement (e.g., antitubercular activity). Compound 1

Data Tables

Table 1. Physicochemical Properties

Compound Molecular Weight logP* Hydrogen Bond Donors Hydrogen Bond Acceptors
Target Compound 211.26 1.2 1 (OH) 4
SLP7111228 461.03 5.8 2 (NH, HCl) 6
V-0219 450.44 3.5 0 6
CAS 1036454-35-9 181.23 1.8 0 3

*Predicted using fragment-based methods.

Table 2. Pharmacological Data

Compound Target Activity (IC₅₀/Ki) Key Structural Determinants
Target Compound Undisclosed N/A Piperidine-OH, ethyl-oxadiazole
SLP7111228 SphK1 48 nM Octylphenyl, pyrrolidine-carboximidamide
V-0219 GLP-1R <1 nM Trifluoromethylphenyl, morpholine
Compound 1 M. tuberculosis MIC = 1.6 µg/mL Spirocycle, nitro group

生物活性

The compound 1-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol is a derivative of the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.

Chemical Identifiers:

PropertyValue
CAS Number139269-06-0
Molecular FormulaC9H15N3O
Molecular Weight181.24 g/mol
IUPAC Name3-Ethyl-5-piperidin-3-yl-1,2,4-oxadiazole
PubChem CID19886311

Biological Activity Overview

The biological activity of compounds containing the 1,2,4-oxadiazole moiety is well-documented. These compounds exhibit a wide range of pharmacological effects including:

  • Antimicrobial Activity : Compounds with the oxadiazole structure have shown significant antibacterial and antifungal properties. For instance, derivatives have been tested against various pathogens such as Staphylococcus aureus and Escherichia coli, demonstrating comparable or superior efficacy to traditional antibiotics .
  • Anticancer Potential : Recent studies indicate that oxadiazole derivatives exhibit cytotoxic effects against multiple cancer cell lines. For example, certain derivatives have shown IC50 values indicating potent antiproliferative activity against human colon adenocarcinoma and lung cancer cells .
  • Anti-inflammatory and Analgesic Effects : The anti-inflammatory properties of oxadiazole derivatives have been explored in various studies. Compounds have been reported to inhibit inflammatory pathways and reduce pain in animal models .
  • Neuroprotective Effects : Some oxadiazole derivatives have demonstrated neuroprotective properties, making them potential candidates for treating neurodegenerative diseases .

Case Studies and Research Findings

Recent research highlights the biological activity of 1-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol :

  • Antimicrobial Studies : A study by Dhumal et al. (2016) investigated the antimicrobial efficacy of various oxadiazole derivatives, including those with piperidine moieties. The most active compounds showed significant inhibition of Mycobacterium bovis BCG in both active and dormant states .
  • Anticancer Activity : In a comprehensive study on oxadiazole derivatives, compounds similar to 1-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol were evaluated against a panel of cancer cell lines, revealing promising cytotoxic effects with mechanisms involving apoptosis induction .
  • Docking Studies : Molecular docking studies have been conducted to evaluate the binding affinity of these compounds to target proteins involved in disease pathways. The results indicate that modifications in the oxadiazole ring can enhance binding efficiency and biological activity .

Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against S. aureus, E. coli
AnticancerCytotoxicity in cancer cell lines
Anti-inflammatoryInhibition of inflammatory pathways
NeuroprotectivePotential for treating neurodegenerative diseases

Q & A

Q. Critical Parameters :

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency .
  • Catalysts : Use of KOH or K₂CO₃ for deprotonation during alkylation steps .
  • Temperature control : Oxadiazole cyclization requires precise heating (80–100°C) to avoid decomposition .

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Reference
Oxadiazole synthesisNitrile oxide + acyl chloride, 90°C65–78
Piperidine alkylationK₂CO₃, DMF, 60°C56–63

Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be observed?

Basic Research Question

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 1.2–1.4 ppm (triplet, CH₂CH₃ of ethyl group), δ 3.4–3.7 ppm (multiplet, piperidine CH₂), and δ 4.0–4.3 ppm (singlet, oxadiazole-attached CH₂) .
    • ¹³C NMR : Signals at 165–170 ppm (C=N of oxadiazole) and 60–65 ppm (piperidine C-OH) .
  • Mass Spectrometry : Molecular ion peak [M+H]⁺ matching the molecular weight (e.g., ~239.28 g/mol) .
  • TLC : Rf values in EtOAC/hexane (1:2) to monitor reaction progress .

How can researchers optimize the reaction conditions to mitigate byproduct formation during the oxadiazole ring closure?

Advanced Research Question
Byproduct formation (e.g., open-chain intermediates) is common during oxadiazole synthesis. Optimization strategies include:

  • Stoichiometric control : Use a 1.2:1 molar ratio of nitrile oxide to acyl chloride to favor cyclization over dimerization .
  • Catalytic additives : Trace HCl or acetic acid accelerates cyclization kinetics .
  • Purification : Column chromatography with silica gel (eluent: gradient of EtOAc/hexane) to isolate the oxadiazole product .

What in vitro assays are suitable for evaluating the antimicrobial potential of this compound, and how should controls be designed?

Advanced Research Question

  • Broth microdilution assay : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
    • Controls : Metronidazole (30 µg/mL in DMSO) for anaerobic bacteria; streptomycin (30 µg/mL in H₂O) for Gram-negative organisms .
    • Endpoint : Minimum inhibitory concentration (MIC) determination after 24-hour incubation .
  • Data interpretation : Compare zone of inhibition to controls; ensure DMSO concentrations ≤1% to avoid solvent toxicity .

How do structural modifications at the oxadiazole or piperidine moieties affect the compound's pharmacokinetic properties?

Advanced Research Question

  • Oxadiazole modifications :
    • Electron-withdrawing groups (e.g., CF₃) enhance metabolic stability but may reduce solubility .
    • Bulky substituents (e.g., aryl groups) improve target affinity but increase molecular weight .
  • Piperidine modifications :
    • N-methylation increases blood-brain barrier permeability .
    • Hydroxyl group acetylation reduces polarity, enhancing oral bioavailability .

Q. Table 2: Structural Modifications and Effects

Modification SiteExample ChangeEffect on PK PropertiesReference
Oxadiazole (C3-ethyl)CF₃ substitution↑ Metabolic stability
Piperidine (C3-OH)Acetylation↑ Lipophilicity, ↓ Clearance

If conflicting bioactivity data arise between studies, what analytical approaches can identify the source of discrepancies?

Q. Data Contradiction Analysis

  • Purity assessment : Re-analyze compound purity via HPLC; impurities >5% may skew bioactivity results .
  • Assay conditions : Compare solvent (DMSO vs. H₂O), incubation time, and bacterial strain variability .
  • Structural confirmation : Re-examine NMR/MS data to rule out regioisomers or stereochemical mismatches .
  • Dose-response curves : Ensure linearity in activity trends; non-linear responses suggest assay artifacts .

How can computational modeling predict the compound's interaction with biological targets like viral proteases?

Advanced Research Question

  • Molecular docking : Use software (e.g., AutoDock Vina) to simulate binding to SARS-CoV-2 main protease (PDB: 6LU7). Focus on oxadiazole’s hydrogen bonding with catalytic residues (e.g., His41) .
  • MD simulations : Assess binding stability over 100 ns trajectories; RMSD <2 Å indicates stable interactions .
  • Pharmacophore mapping : Identify critical features (e.g., oxadiazole as a hydrogen bond acceptor) for lead optimization .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。